molecular formula C14H20BrNO7 B4914531 2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid

2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid

Cat. No.: B4914531
M. Wt: 394.21 g/mol
InChI Key: QVTADWGDSKSGSI-UHFFFAOYSA-N
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Description

2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid is a complex organic compound that features a bromophenoxy group, ethoxy linkages, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol typically involves multiple steps:

    Formation of 2-(4-Bromophenoxy)ethanol: This can be achieved by reacting 4-bromophenol with ethylene oxide under basic conditions.

    Ethoxylation: The 2-(4-bromophenoxy)ethanol is then reacted with ethylene glycol to introduce additional ethoxy groups.

    Amination: The resulting compound is then subjected to amination using ethylenediamine to introduce the aminoethanol moiety.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can target the bromophenoxy group, potentially converting it to a phenol.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are often employed.

Major Products

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Phenolic compounds are typical products.

    Substitution: Various substituted phenoxy compounds can be formed.

Scientific Research Applications

2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromophenoxy group can engage in hydrophobic interactions, while the aminoethanol moiety can form hydrogen bonds. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)ethanol
  • 2-(4-Bromophenoxy)ethylamine
  • 2-(4-Bromophenoxy)ethoxyethanol

Uniqueness

What sets 2-[2-[2-(4-Bromophenoxy)ethoxy]ethylamino]ethanol apart is its combination of functional groups, which provides a unique set of chemical and biological properties. The presence of both ethoxy and aminoethanol groups allows for versatile interactions in chemical reactions and biological systems.

Properties

IUPAC Name

2-[2-[2-(4-bromophenoxy)ethoxy]ethylamino]ethanol;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO3.C2H2O4/c13-11-1-3-12(4-2-11)17-10-9-16-8-6-14-5-7-15;3-1(4)2(5)6/h1-4,14-15H,5-10H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTADWGDSKSGSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCOCCNCCO)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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